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molecular formula C10H12O5 B8381511 5-Cyclopropylcarbonyl-2,2-dimethyl-1,3-dioxan-4,6-dione CAS No. 134302-11-7

5-Cyclopropylcarbonyl-2,2-dimethyl-1,3-dioxan-4,6-dione

Cat. No. B8381511
M. Wt: 212.20 g/mol
InChI Key: YUVXQKUJNSIGBO-UHFFFAOYSA-N
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Patent
US05650533

Procedure details

A mixture of 5-cyclopropylcarbonyl-2,2-dimethyl-1,3-dioxan-4,6-dione (23.9 g) and t-butanol (25 g) in dry toluene (80 ml) was stirred and heated at 80° C. for 4 hours. The cooled mixture was washed with water (3×30 ml), dried (anhydrous sodium sulphate), treated with decolourizing charcoal and filtered. The filtrate was evaporated to dryness and the residue was distilled to give t-butyl 3-cyclopropyl-3-oxopropionate (20.2 g) as a clear oil bp 80°-84° C./8 mmHg.
Quantity
23.9 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]([CH:6]2[C:11](=[O:12])[O:10][C:9]([CH3:14])([CH3:13])OC2=O)=[O:5])[CH2:3][CH2:2]1.[C:16](O)(C)(C)C>C1(C)C=CC=CC=1>[CH:1]1([C:4](=[O:5])[CH2:6][C:11]([O:10][C:9]([CH3:13])([CH3:14])[CH3:16])=[O:12])[CH2:2][CH2:3]1

Inputs

Step One
Name
Quantity
23.9 g
Type
reactant
Smiles
C1(CC1)C(=O)C1C(OC(OC1=O)(C)C)=O
Name
Quantity
25 g
Type
reactant
Smiles
C(C)(C)(C)O
Name
Quantity
80 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The cooled mixture was washed with water (3×30 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (anhydrous sodium sulphate)
ADDITION
Type
ADDITION
Details
treated with decolourizing charcoal
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C(CC(=O)OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 20.2 g
YIELD: CALCULATEDPERCENTYIELD 97.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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